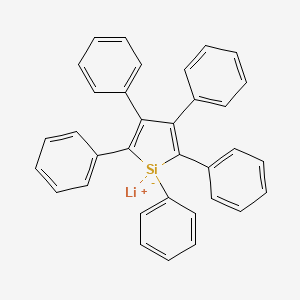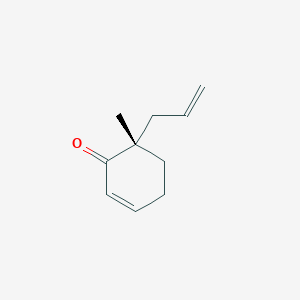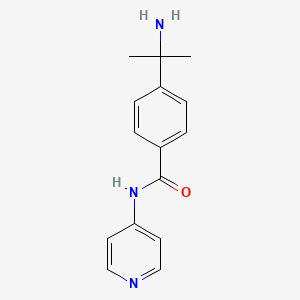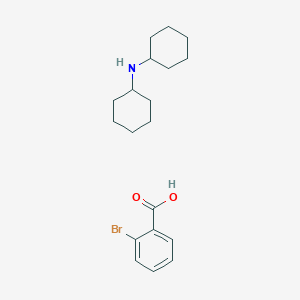
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene typically involves the palladium-catalyzed reaction of zirconocene dichloride with phenyl-substituted bromides. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the principles of organosilicon chemistry and large-scale organic synthesis can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce silanes. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene has several scientific research applications, including:
Chemistry: Used as a ligand in organometallic chemistry to stabilize metal complexes.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene involves its ability to interact with metal centers and stabilize reactive intermediates. The silicon atom in the compound plays a crucial role in modulating its reactivity and binding properties. The phenyl groups provide steric hindrance, which can influence the compound’s selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentakis(4-butylphenyl)-1,3-cyclopentadiene: Similar structure but with butyl groups instead of phenyl groups.
1,2,3,4,5-Pentakis(4-methylphenyl)-1,3-cyclopentadiene: Similar structure but with methyl groups instead of phenyl groups.
Uniqueness
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to its carbon analogs. The phenyl groups also contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
667456-59-9 |
|---|---|
Molecular Formula |
C34H25LiSi |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene |
InChI |
InChI=1S/C34H25Si.Li/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;/q-1;+1 |
InChI Key |
YNGYOFKWTPNSCL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2=C([Si-](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)

![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)

![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)

![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)

![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
